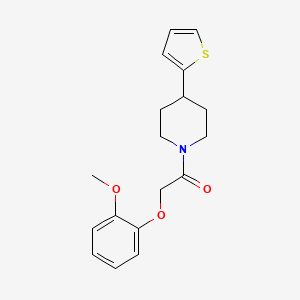

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-15-5-2-3-6-16(15)22-13-18(20)19-10-8-14(9-11-19)17-7-4-12-23-17/h2-7,12,14H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVLZDDHEGVXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Piperidinyl Intermediate

- Starting with a thiophene derivative, such as 2-bromothiophene, undergoes a nucleophilic substitution reaction with piperidine to form 4-(thiophen-2-yl)piperidine.

- Reaction conditions: This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Coupling with Methoxyphenoxy Group

- The intermediate 4-(thiophen-2-yl)piperidine is then reacted with 2-(2-methoxyphenoxy)acetyl chloride to form the final product.

- Reaction conditions: This step typically involves the use of a base such as triethylamine in an organic solvent like dichloromethane (DCM) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:

- Use of continuous flow reactors to enhance reaction efficiency.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or

Comparison with Similar Compounds

Thiophene- vs. Aryl-Substituted Derivatives

- Target Compound: The 4-(thiophen-2-yl)piperidin-1-yl group provides an electron-rich heterocyclic system due to thiophene’s aromatic sulfur atom. This contrasts with compounds like MK47 (2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone), where a trifluoromethylphenyl group introduces strong electron-withdrawing effects . Thiophene’s electron-donating nature may enhance π-π stacking interactions, whereas trifluoromethyl groups improve metabolic stability in drug design.

- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: This derivative features a fluorinated benzoyl group, enhancing lipophilicity and resistance to oxidative metabolism compared to the thiophene-containing target compound .

Hydroxy-Substituted Piperidine Derivatives

Substituent Variations on the Ethanone Core

Methoxyphenoxy vs. Sulfonyl Groups

- Target Compound: The 2-methoxyphenoxy group is electron-donating, stabilizing the ethanone core through resonance. In contrast, sulfonyl-containing analogs like 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone exhibit electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophiles .

Tetrazole vs. Thiophene Moieties

- These compounds lack the thiophene’s aromaticity but offer improved metabolic stability in medicinal applications .

Q & A

Q. Advanced

Molecular Docking : Use AutoDock Vina to screen against neurological targets (e.g., serotonin receptors, MAO enzymes) .

QSAR Modeling : Corrogate thiophene substituent effects with logP and polar surface area .

Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to prioritize targets .

| Method | Software/Tool | Key Parameters |

|---|---|---|

| Docking | AutoDock Vina | Grid box size: 25 ų, exhaustiveness: 20 |

| QSAR | MOE | Descriptors: AlogP, H-bond acceptors |

| MD | GROMACS | Force field: CHARMM36, temperature: 310 K |

How to design experiments to elucidate the mechanism of action in neurological disorders?

Q. Advanced

Receptor Binding Assays : Radiolabeled ligand competition (e.g., [³H]5-HT for serotonin receptors) to calculate IC₅₀ values .

Enzyme Inhibition Studies : Monitor MAO-B activity via spectrophotometric detection of H₂O₂ .

In Vivo Models : Use zebrafish (Danio rerio) for behavioral assays (e.g., locomotor activity) at 10–100 µM doses .

What are the key structural features influencing the compound's reactivity and bioactivity?

Q. Basic

- Methoxyphenoxy Group : Enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic residues .

- Thiophene Moiety : Sulfur atoms participate in hydrophobic interactions with enzyme pockets .

- Piperidine Ring : Confers conformational flexibility, enabling target selectivity (e.g., vs. sigma receptors) .

What strategies optimize the compound's pharmacokinetic properties without altering its core structure?

Q. Advanced

Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to improve oral bioavailability .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained CNS release (size: 150–200 nm) .

Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (≥5 mg/mL in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.